Rubioncolin C is derived from the roots of Rubia yunnanensis, a member of the Rubiaceae family. This family is known for producing various bioactive compounds, including anthraquinones and other naphthoquinones. The classification of Rubioncolin C as a naphthohydroquinone dimer highlights its structural characteristics, which include two naphthoquinone units linked by a hydroquinone moiety .
The synthesis of Rubioncolin C has not been extensively documented in literature, but related compounds such as Rubioncolin B have been synthesized through innovative methods. For instance, the total synthesis of Rubioncolin B involves an intramolecular Diels-Alder reaction that utilizes ortho-quinone methides generated from para-quinones . This method showcases the potential for developing synthetic pathways for similar naphthohydroquinone dimers.
Rubioncolin C possesses a complex molecular structure characterized by its dimeric nature. The structural formula can be represented as:
Rubioncolin C is involved in several significant chemical reactions that contribute to its biological activity:
The mechanism by which Rubioncolin C exerts its anticancer effects involves several key processes:
Experimental studies have shown that Rubioncolin C effectively inhibits key signaling pathways involved in tumor growth and metastasis, including the NF-kB and Akt/mTOR pathways .
Rubioncolin C exhibits several notable physical and chemical properties:
The applications of Rubioncolin C are primarily centered around its potential as an anticancer agent:
Research continues to explore the broader implications of Rubioncolin C's biological activities, including potential applications in other diseases where oxidative stress plays a role. Its unique structure presents opportunities for further synthetic modifications to enhance efficacy or reduce toxicity.
Rubia yunnanensis Diels (Rubiaceae), endemic to Yunnan Province, China, serves as the primary botanical source of rubioncolin C. This perennial herb has been used for centuries in Traditional Chinese Medicine (TCM) as an alternative to Rubia cordifolia, with its roots and rhizomes employed to treat rheumatism, tuberculosis, menstrual disorders, and cancers [2] [5]. The species thrives at altitudes of 1,800–2,500 meters, and its roots accumulate higher concentrations of naphthohydroquinone dimers compared to aerial parts due to tissue-specific biosynthesis [5] [9]. Phytochemical studies of R. yunnanensis roots identified over 120 compounds, including triterpenoids, cyclic peptides, and quinones, with rubioncolin C being a structurally unique naphthohydroquinone dimer [2]. The traditional use of this plant for "blood-activating" therapies aligns with rubioncolin C’s observed bioactivities, underscoring the ethnobotanical relevance of its source [5].
Table 1: Botanical Distribution of Rubioncolin C-Producing Rubia Species
Species | Geographic Distribution | Tissue Localization | Traditional Uses |
---|---|---|---|
Rubia yunnanensis | Yunnan, China (endemic) | Roots/Rhizomes | Rheumatism, cancer, menstrual disorders |
R. cordifolia | Pan-Asian | Roots (lower yield) | Dye, anti-inflammatory agents |
R. podantha | Southwest China | Roots | Substitute for R. yunnanensis in TCM |
Rubioncolin C (C₂₇H₂₂O₇) belongs to the naphthohydroquinone dimer class, characterized by a bis-naphthoquinone scaffold with a [6-6-6] tricyclic ring system formed via a C–C bond between C-3 of one naphthoquinone unit and C-8a of another. Key structural features include:
Rubioncolin C biosynthesis in Rubiaceae involves convergent pathways:1. Monomeric Precursor Formation:- Shikimate Pathway: Chorismate → isochorismate → o-succinylbenzoic acid (OSB), which cyclizes to 1,4-naphthoquinone [4].- Modification Steps: Hydroxylation at C-3 (yielding naphthohydroquinone) and prenylation (C-6), documented in Rubia transcriptomes via cytochrome P450s and prenyltransferases [4] [9].2. Dimerization Mechanisms:- Radical Coupling: Phenol oxidase-mediated C–C bond formation between C-3 and C-8a, supported by the isolation of monomeric intermediates (e.g., mollugin) [4] [9].- Diels-Alder Cyclization: ortho-Quinone methide intermediates undergo intramolecular cyclization, evidenced by biomimetic synthesis of rubioncolin B [10].Genes encoding polyketide synthases (PKS) and isochorismate synthase were upregulated in R. cordifolia roots, corroborating the anthraquinone-naphthoquinone cross-talk [9].
Table 2: Key Enzymes in Rubioncolin C Biosynthesis
Enzyme Class | Function | Gene Candidates | Localization |
---|---|---|---|
Isochorismate Synthase | Converts chorismate to isochorismate | FLT_Contig188 (SMRT data) | Root plastids |
P450 Monooxygenase | C-3 Hydroxylation of naphthoquinone | CYP76B2-like | Endoplasmic reticulum |
Prenyltransferase | Adds prenyl group to C-6 | PT-1 | Cytoplasm |
Laccase/Phenol Oxidase | Radical-mediated dimerization | RcLAC7 | Apoplast |
Rubioncolin C exhibits distinct structural and functional differences compared to other Rubia-derived quinones:
Table 3: Comparative Bioactivity of Rubia-Derived Quinones
Compound | Chemical Class | Key Structural Features | IC₅₀ (μM) (HepG2) | Primary Molecular Targets |
---|---|---|---|---|
Rubioncolin C | Naphthohydroquinone dimer | Biaryl-coupled [6-6-6] tricyclic | 1.14–2.80 | NF-κB, Akt/mTOR |
RA-XII | Cyclopeptide-glucoside | Bicyclic hexapeptide ring | 0.98 (HCT116) | Akt/mTOR, autophagy |
Rubipodanone C | Spiro-naphthoquinone | Spiro[4.5]decane core | 28.7 | Undetermined |
Mollugin | Monomeric naphthoquinone | Furanonaphthoquinone | >50 | STAT3, IL-6 |
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